2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and controlled environments .
Chemical Reactions Analysis
2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzimidazole rings, using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against cancer cell lines.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Exhibits high regioselectivity and yield in synthesis.
Properties
Molecular Formula |
C32H33N5 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C32H33N5/c1-3-4-13-26-23(2)28(21-33)31-34-29-15-7-8-16-30(29)37(31)32(26)36-19-17-35(18-20-36)22-25-12-9-11-24-10-5-6-14-27(24)25/h5-12,14-16H,3-4,13,17-20,22H2,1-2H3 |
InChI Key |
DXDCHIUNAVRRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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